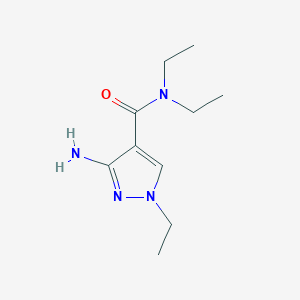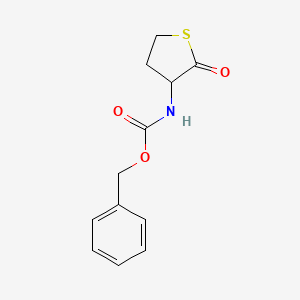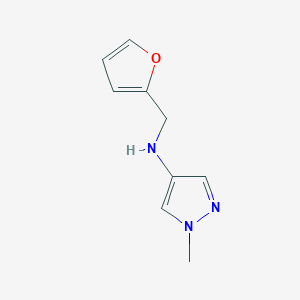
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with suitable reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like N,N-dimethylformamide, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules such as DNA, proteins, and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function and activity . These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride is unique due to its specific diamine substitution on the benzodioxine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-benzodioxine-6,7-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,9-10H2;1H |
Clé InChI |
OSETUDVGFMOPOM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)

![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731540.png)
